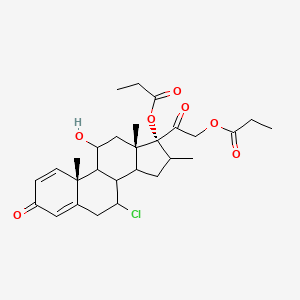![molecular formula C24H24ClN7 B14790559 3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, hydrochloride: is a heterocyclic compound that has gained significant attention due to its diverse biological activities and potential therapeutic applications. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its broad spectrum of bioactivities, including antibacterial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chloropyridine with an appropriate amine, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, it is studied for its interactions with enzymes and receptors, contributing to the understanding of biochemical pathways .
Medicine: The compound has shown promise in the development of new drugs for treating infections, cancer, and other diseases due to its broad spectrum of biological activities .
Industry: In the industrial sector, it is used in the development of materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, some derivatives act as inhibitors of kinases, which are enzymes involved in cell signaling pathways . By inhibiting these kinases, the compounds can interfere with the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Known for its antihypertensive properties.
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol: Used as a building block in chemical synthesis.
Uniqueness: The uniqueness of 3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, hydrochloride lies in its specific structural features and the presence of the tetrazole and biphenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H24ClN7 |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine;hydrochloride |
InChI |
InChI=1S/C24H23N7.ClH/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3,(H,27,28,29,30);1H |
Clé InChI |
MHGOLTOQVHYGQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)




![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)


![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)


![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
